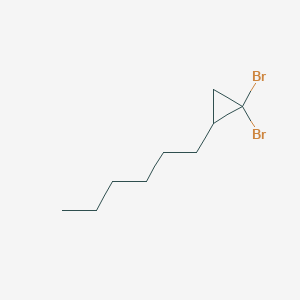

1,1-Dibromo-2-hexylcyclopropane

Description

Structure

3D Structure

Properties

CAS No. |

41848-90-2 |

|---|---|

Molecular Formula |

C9H16Br2 |

Molecular Weight |

284.03 g/mol |

IUPAC Name |

1,1-dibromo-2-hexylcyclopropane |

InChI |

InChI=1S/C9H16Br2/c1-2-3-4-5-6-8-7-9(8,10)11/h8H,2-7H2,1H3 |

InChI Key |

WPTBDWWKCWNJPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CC1(Br)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1,1 Dibromo 2 Hexylcyclopropane Derivatives

Ring-Opening and Rearrangement Reactions

The reactivity of 1,1-dibromo-2-hexylcyclopropane and its derivatives is dominated by ring-opening and rearrangement reactions, driven by the inherent strain of the three-membered ring and the presence of the two bromine atoms. These transformations typically proceed through highly reactive intermediates such as carbenes, carbenoids, or zwitterions, leading to structurally diverse products. The specific reaction pathway and resulting products are highly dependent on the reagents and conditions employed, particularly the choice of base or organometallic reagent.

Cyclopropylidene-Allene Rearrangement (Skattebøl Rearrangement)

One of the most characteristic reactions of gem-dibromocyclopropanes, including this compound, is the Skattebøl rearrangement. wikipedia.org This reaction converts the cyclopropane (B1198618) derivative into an allene (B1206475) through the intermediacy of a cyclopropylidene carbene. wikipedia.org The process is typically initiated by an organolithium reagent or other strong reducing agents. wikipedia.orgresearchgate.net

The use of alkyllithium reagents, such as methyllithium (B1224462) or butyllithium, is the classical method for effecting the Skattebøl rearrangement. wikipedia.orgacs.org The reaction is typically conducted at low temperatures, often below -78°C. The established mechanism involves an initial lithium-halogen exchange between the alkyllithium reagent and one of the bromine atoms on the cyclopropane ring. This step forms an unstable α-bromolithium carbenoid intermediate.

An effective alternative to alkyllithium reagents for the synthesis of allenes from gem-dibromocyclopropanes involves the use of Grignard reagents, such as ethylmagnesium bromide (EtMgBr). researchgate.net This method can lead to very high yields of allenes when conducted at ambient temperature in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net The reaction is believed to proceed via a bromine-magnesium exchange, forming a magnesium carbenoid, 1-bromo-1-(bromomagnesio)-cyclopropane. researchgate.netresearchgate.net This intermediate then eliminates magnesium bromide (MgBr2) to give the cyclopropylidene, which rearranges to the allene. researchgate.net

Research has shown that this method is efficient for a variety of substituted gem-dibromocyclopropanes, producing the corresponding allenes in excellent yields, often greater than 90%. researchgate.net The reaction of 1,1-dibromo-2-heptylcyclopropane, a close analog of the hexyl derivative, with ethylmagnesium bromide proceeded rapidly to give 1,2-decadiene (B15398328) in high yield. researchgate.net

Table 1: Allene Formation from gem-Dibromocyclopropanes using Ethylmagnesium Bromide This table is adapted from experimental data on various substrates to illustrate the general efficacy of the Grignard-mediated Skattebøl rearrangement. researchgate.net

| Starting Material (Substituent) | Equivalents of EtMgBr | Allene Product | Yield (%) |

| n-Heptyl | 1.3 | 1,2-Decadiene | 96 |

| n-Pentyl | 1.3 | 1,2-Octadiene | 92 |

| Phenyl | 2.0 | Phenylallene | 93 |

| 2,2-Dimethylpropyl | 1.7 | 4,4-Dimethyl-1,2-pentadiene | 95 |

The precise nature of the intermediate in the Skattebøl rearrangement—whether it is a true free carbene or a metal-associated carbenoid—has been the subject of extensive computational investigation. acs.orgacs.org Density functional theory (DFT) and ab initio calculations have been employed to elucidate the mechanism of ring-opening. acs.orgresearchgate.net

Studies on the parent cyclopropylidene show a low energy barrier (around 5 kcal/mol) for the ring-opening to allene. acs.org This suggests that if a free carbene is formed, its conversion to the allene is extremely rapid. Computational work also explored the mechanism of lithium carbenoids derived from gem-dibromocyclopropanes. acs.org These studies help to understand the energetics of the lithium-halogen exchange and the subsequent elimination/rearrangement steps. The calculations investigate whether the allene is formed directly from the carbenoid or via the free carbene. The results often indicate that the specific pathway can be influenced by substituents on the cyclopropane ring and the solvent environment. acs.org For instance, some computational models predict that the rearrangement can proceed via a carbenoid mechanism without the formation of a discrete free carbene intermediate. acs.orgacs.org

Base-Promoted Ring Opening Reactions

In contrast to the carbene-mediated rearrangement to allenes, gem-dibromocyclopropane derivatives can undergo a different mode of ring-opening when treated with nucleophilic bases, such as sodium alkoxides. This pathway does not produce allenes but instead leads to the formation of substituted alkenes.

A well-documented example of this alternative reactivity is observed in gem-dibromocyclopropanes fused to carbohydrate scaffolds, such as those derived from D-glycals. uq.edu.auacs.orgnih.gov When these complex derivatives are treated with a base like sodium methoxide (B1231860) in methanol, they undergo a ring-opening reaction to yield 2-deoxy-2-(E-bromomethylene)glycosides. uq.edu.aunih.gov This reaction provides a stereoselective route to exocyclic bromoalkenes, which are valuable synthetic intermediates. beilstein-journals.org

The mechanism of this transformation has been probed by both experimental and computational studies. uq.edu.auacs.orgacs.org It is proposed to commence with the base (alkoxide) inducing an elimination of hydrogen bromide (HBr) from the dibromocyclopropane to form a highly strained bromocyclopropene intermediate. nih.govacs.orgunimelb.edu.au This is followed by the cleavage of the cyclopropene (B1174273) ring to generate a configurationally stable zwitterionic intermediate, which can also be described as having carbene character. acs.orgacs.org This intermediate is then trapped by a nucleophile (the alcohol solvent), followed by protonation, to afford the final E-configured bromoalkene product with high kinetic selectivity. uq.edu.aunih.gov

Table 2: Typical Conditions for Base-Promoted Ring Opening of a Glycal-Derived gem-Dibromocyclopropane Data compiled from mechanistic studies on glycal-derived analogs. uq.edu.au

| Base | Equivalents of Base | Solvent | Temperature (°C) | Product |

| Sodium Methoxide | 1-3 | Methanol/THF | 0 to 80 | 2-deoxy-2-(E-bromomethylene)pyranoside |

| Sodium Ethoxide | 1-3 | Ethanol/DME | 0 to 80 | 2-deoxy-2-(E-bromomethylene)pyranoside |

Mechanistic Elucidation of Kinetic Selectivity and Zwitterionic Intermediates

The base-promoted ring-opening of glycal-derived gem-dibromocyclopropanes has been a subject of detailed mechanistic investigation to understand the observed kinetic selectivity. Experimental and computational studies, particularly using density functional theory (DFT), have shed light on the reaction pathway. uq.edu.au

The reaction is initiated by the deprotonation at the C2 position by an alkoxide base, followed by the elimination of a bromide ion to form a bromocyclopropene intermediate. This intermediate then undergoes ring-opening to generate a zwitterionic or carbene-like intermediate. uq.edu.au This zwitterionic species is configurationally stable and plays a crucial role in determining the stereochemical outcome of the reaction. The subsequent nucleophilic attack by an alcohol and protonation leads to the final bromoalkene product. uq.edu.au

The kinetic selectivity for the E-configured bromoalkene products is attributed to the specific geometry of the zwitterionic intermediate. uq.edu.au The twisted structure of this intermediate favors the attack of the nucleophile from one face, leading to the preferential formation of one isomer. uq.edu.au Isotope labeling studies have further revealed a competition between the in-situ generated alcohol and the bulk alcohol co-solvent in the nucleophilic addition and protonation steps. uq.edu.au

The existence of zwitterionic intermediates is a key consideration in various cycloaddition reactions. mdpi.comnih.gov Their formation can lead to stepwise reaction mechanisms, influencing the stereospecificity of the reaction and potentially leading to the formation of acyclic byproducts alongside the expected cycloadducts. mdpi.comnih.gov Factors such as the polarity of the reactants and the solvent, as well as the presence of substituents that can stabilize ionic centers, can favor the formation of these zwitterionic intermediates. mdpi.comnih.gov

Silver(I)-Promoted Ring Expansion Reactions

Silver(I) salts are effective promoters for the ring expansion of gem-dibromocyclopropanes, leading to the formation of valuable seven-membered ring systems.

In the context of carbohydrate chemistry, the silver(I)-promoted rearrangement of glycal-derived gem-dibromocyclopropanes provides a powerful method for the synthesis of septanosides, which are carbohydrates containing a seven-membered oxepane (B1206615) ring. uq.edu.aunih.gov This ring expansion proceeds through an electrocyclic ring-opening of the cyclopropane, driven by the coordination of the silver(I) ion to one of the bromine atoms. This generates a π-allyl cation intermediate, which is then trapped by a nucleophile to form the ring-expanded product. rsc.org This methodology has been successfully applied to the synthesis of various methyl septanoside derivatives. nih.gov

The outcome of the silver(I)-promoted ring-opening of gem-dibromocyclopropanes is significantly influenced by the solvent system and the presence of external nucleophiles. The π-allyl cation intermediate generated upon silver(I)-promoted ring-opening can be trapped by a variety of nucleophiles, leading to a diverse range of products. rsc.org The choice of nucleophile and solvent can direct the reaction towards the desired product and influence the stereochemical outcome. For instance, in the synthesis of septanosides, an alcohol is used as the nucleophile to form the oxepane ring. uq.edu.aunih.gov

The electrocyclic ring-opening of gem-dibromocyclopropanes is a versatile and increasingly utilized strategy in the synthesis of natural products. researchgate.netresearchgate.netrsc.org This reaction, which is governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules, allows for the stereospecific construction of complex molecular architectures. rsc.orgmasterorganicchemistry.com

Under thermal conditions, the disrotatory ring-opening of a gem-dibromocyclopropane generates a 2,3-dibromoallyl cation, which can then be intercepted by nucleophiles. This methodology has been employed in the synthesis of various natural products and biologically active compounds. researchgate.net The ability to control the stereochemistry of the newly formed double bonds with high fidelity makes this reaction particularly valuable in total synthesis. rsc.org For example, this strategy has been a key step in the synthesis of complex alkaloids and other polycyclic natural products. researchgate.netnih.gov

Reductive Transformations

Reductive methods offer a pathway to selectively modify the gem-dibromocyclopropane moiety, providing access to monobrominated compounds.

Selective Hydrodehalogenation to Monobromocyclopropanes

The selective removal of one bromine atom from a gem-dibromocyclopropane to yield a monobromocyclopropane is a valuable transformation. This selective hydrodehalogenation can be achieved using various reducing agents. The choice of reagent and reaction conditions is crucial to prevent over-reduction to the fully dehalogenated cyclopropane. This transformation provides access to monobromocyclopropanes, which are themselves versatile synthetic intermediates.

Complete Reduction to Alkylcyclopropanes

The complete reduction of this compound to the corresponding hexylcyclopropane is a key transformation that removes the gem-dibromo functionality, yielding the parent saturated cyclopropane ring. This process typically involves the sequential replacement of the two bromine atoms with hydrogen atoms. Various reducing agents can accomplish this transformation, often proceeding through a monobromocyclopropane intermediate.

Commonly employed methods for the complete reduction of gem-dibromocyclopropanes involve radical-mediated reactions or the use of metal hydrides. For instance, tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is an effective system for such reductions. The reaction proceeds via a radical chain mechanism where a tributyltin radical abstracts a bromine atom to generate a cyclopropyl (B3062369) radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH.

Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent capable of achieving the complete reduction of gem-dibromocyclopropanes. masterorganicchemistry.com The mechanism of this reaction is believed to involve the nucleophilic attack of a hydride ion on the carbon-bromine bond.

While specific yield data for the complete reduction of this compound is not extensively documented, studies on analogous 1,1-dibromo-2-alkylcyclopropanes provide valuable insights into the efficiency of these methods.

Table 1: Illustrative Examples of Complete Reduction of 1,1-Dibromo-2-alkylcyclopropanes

| Alkyl Substituent | Reducing Agent | Conditions | Yield of Alkylcyclopropane (%) |

| n-Butyl | Bu₃SnH, AIBN | Benzene, reflux | High (qualitative) |

| Octyl | LiAlH₄ | Diethyl ether, reflux | Good (qualitative) |

Regio- and Stereoselectivity in Reduction Methodologies

The reduction of this compound can proceed in a stepwise manner, first yielding a monobromocyclopropane. This intermediate can exist as two diastereomers: cis- and trans-1-bromo-2-hexylcyclopropane (or syn and anti). The regioselectivity of the initial reduction step (which of the two bromine atoms is removed first) and the stereoselectivity of the subsequent reduction of the monobromocyclopropane are crucial aspects of these methodologies.

In many radical-mediated reductions, the initial abstraction of a bromine atom leads to a pyramidal cyclopropyl radical that can rapidly invert. The stereochemical outcome of the subsequent hydrogen atom transfer can therefore be influenced by steric and electronic factors. For 1,1-dibromo-2-alkylcyclopropanes, the reduction often shows a preference for the formation of the trans (or anti) monobromocyclopropane isomer, where the remaining bromine atom is on the opposite side of the ring from the alkyl group. This is often attributed to steric hindrance, where the hydrogen atom transfer occurs preferentially from the less hindered face of the cyclopropyl radical intermediate.

Further reduction of the monobromocyclopropane to the final alkylcyclopropane also proceeds with its own stereochemical considerations, although this is less complex as the final product is achiral at the C1 position.

Table 2: Stereoselectivity in the Partial Reduction of 1,1-Dibromo-2-alkylcyclopropanes

| Alkyl Substituent | Reducing Agent | Conditions | Product Ratio (trans:cis) |

| Phenyl | Bu₃SnH, AIBN | Toluene, 80 °C | 76:24 |

| Methyl | NaBH₄, EtOH | Room Temperature | Predominantly trans |

Note: The data presented is for analogous systems and serves to illustrate the general stereochemical trends.

Organometallic Intermediates and Subsequent Transformations

The presence of bromine atoms in this compound allows for the generation of highly reactive organometallic intermediates. These species are powerful synthons for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the parent gem-dibromocyclopropane.

Formation and Trapping of Bromomagnesiocyclopropanes

The reaction of this compound with magnesium metal can lead to the formation of a Grignard reagent, specifically a bromomagnesiocyclopropane. This reaction involves an oxidative insertion of magnesium into one of the carbon-bromine bonds. The resulting organometallic species, 1-bromo-2-hexylcyclopropylmagnesium bromide, is a potent nucleophile.

This Grignard reagent can be "trapped" in situ by reacting it with various electrophiles. For example, reaction with aldehydes or ketones will yield the corresponding cyclopropyl-substituted alcohols. Carboxylation with carbon dioxide followed by an acidic workup affords cyclopropanecarboxylic acids. These reactions provide a valuable route to functionalized cyclopropane derivatives.

Table 3: Trapping Reactions of Bromomagnesiocyclopropanes Derived from 1,1-Dibromo-2-alkylcyclopropanes

| Alkyl Substituent | Electrophile | Product | Yield (%) |

| Phenyl | Benzaldehyde | 1-(1-Bromo-2-phenylcyclopropyl)phenylmethanol | 65 |

| Methyl | Acetone | 2-(1-Bromo-2-methylcyclopropyl)propan-2-ol | Moderate |

Note: The data is based on analogous systems due to the lack of specific data for the hexyl derivative.

Lithium-Halogen Exchange Reactions

One of the most important reactions of this compound is the lithium-halogen exchange. harvard.edu Treatment with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures results in the rapid and selective exchange of one of the bromine atoms for a lithium atom. princeton.eduresearchgate.netscribd.com This generates a highly reactive 1-lithio-1-bromo-2-hexylcyclopropane intermediate.

The rate of lithium-halogen exchange is generally faster for bromine than for chlorine, and it is a kinetically controlled process. princeton.edu The resulting cyclopropyllithium reagent is a strong base and a potent nucleophile, readily reacting with a wide array of electrophiles.

Carbon-Carbon Bond Formation via Organometallic Cyclopropyl Species

The organolithium intermediates generated from this compound are particularly valuable for forming new carbon-carbon bonds. These reactions allow for the introduction of the cyclopropyl motif into more complex molecular architectures.

For example, the 1-lithio-1-bromo-2-hexylcyclopropane can be alkylated with alkyl halides, undergo addition to carbonyl compounds, or be carboxylated with carbon dioxide. A notable example from the literature demonstrates the successful alkylation of a similar cyclopropyllithium species. In a study by Neumann and Seebach in 1976, the lithium-halogen exchange of a gem-dibromocyclopropane followed by reaction with 1-bromooctane (B94149) at low temperature afforded the corresponding alkylated product in a 77% yield. harvard.edu This highlights the synthetic utility of these organometallic intermediates.

Furthermore, the reaction of the cyclopropyllithium reagent with carbon dioxide provides a direct route to 1-bromo-2-hexylcyclopropanecarboxylic acid, which can be further manipulated. rsc.org

Table 4: Carbon-Carbon Bond Formation using Organolithium Reagents from 1,1-Dibromo-2-alkylcyclopropanes

| Alkyl Substituent | Reagent Sequence | Electrophile | Product | Yield (%) | Reference |

| Methyl | 1. t-BuLi, THF, -120 °C; 2. Electrophile | 1-Bromooctane | 1-Bromo-1-octyl-2-methylcyclopropane | 77 | Neumann & Seebach, 1976 harvard.edu |

| General Alkyl | 1. n-BuLi; 2. CO₂; 3. H₃O⁺ | Carbon Dioxide | 1-Bromo-2-alkylcyclopropanecarboxylic acid | Good (qualitative) | rsc.org |

Advanced Spectroscopic Characterization and Computational Studies

Computational Chemistry and Molecular Modeling

Computational chemistry offers a powerful lens through which to examine the properties and behavior of 1,1-Dibromo-2-hexylcyclopropane at the molecular level. Techniques such as Density Functional Theory (DFT) allow for the investigation of reaction pathways, conformational landscapes, and electronic structure with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

While specific DFT studies on this compound are not extensively documented in the literature, the reaction mechanisms of gem-dihalocyclopropanes are a well-explored area of computational chemistry. A key reaction of this class of compounds is their conversion to allenes upon treatment with organolithium reagents. DFT calculations on analogous systems have elucidated the energetics of this process. rsc.org

The reaction is initiated by a lithium-halogen exchange, forming a highly unstable α-bromocyclopropyl lithium intermediate. This is followed by the elimination of lithium bromide and the formation of a cyclopropylidene carbene, which then undergoes a spontaneous ring-opening to yield the corresponding allene (B1206475). DFT studies are crucial for calculating the activation barriers for each step and for understanding the influence of substituents on the reaction rate and pathway. For instance, calculations can reveal how the hexyl group in this compound might electronically or sterically influence the stability of the intermediates and transition states.

Recent DFT studies on the reactions of gem-difluorocyclopropanes have also provided insights into the energy barriers of ring-opening transformations, which can be analogously considered for their dibromo counterparts. rsc.org

Analysis of Conformational Preferences and Ring Distortion

The three-membered ring of cyclopropane (B1198618) is inherently strained due to the significant deviation of its bond angles from the ideal sp³ hybridization angle of 109.5°. tanta.edu.egmagtech.com.cn The presence of two bulky bromine atoms and a hexyl group in this compound introduces further steric and electronic perturbations, leading to significant ring distortion.

Computational modeling, particularly conformational analysis, can predict the most stable arrangement of the hexyl group relative to the cyclopropane ring. The hexyl chain can adopt various conformations, and the lowest energy conformer will be a balance between minimizing steric interactions with the bromine atoms and optimizing the torsional angles along the carbon-carbon bonds of the hexyl chain.

The cyclopropane ring itself is not a perfect equilateral triangle. The C1-C2 bond, bearing both the dibromo and the hexyl-substituted carbons, is expected to be elongated compared to the C2-C3 and C1-C3 bonds due to steric repulsion and electronic effects of the substituents.

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value/Observation | Basis of Prediction |

| Hexyl Group Conformation | The anti-periplanar conformation of the hexyl chain relative to the cyclopropane ring is likely to be the most stable to minimize steric hindrance. | General principles of conformational analysis in alkyl-substituted cycloalkanes. |

| C-C Bond Lengths | C1-C2 > C2-C3 ≈ C1-C3 | Steric repulsion between the bulky bromine and hexyl groups leading to bond elongation. |

| C-Br Bond Lengths | Elongated compared to non-strained alkyl bromides. | Ring strain and geminal bromine repulsion. |

| Ring Angles | Deviate from 60° | Substitution-induced strain and distortion. |

Prediction of Reactivity and Selectivity

Computational models can be employed to predict the reactivity and selectivity of this compound in various chemical transformations. By mapping the electrostatic potential onto the electron density surface, regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified.

The carbon atom bearing the two bromine atoms (C1) is highly electrophilic and is the primary site for nucleophilic attack or lithium-halogen exchange. rsc.org The protons on the cyclopropane ring, particularly the one on the same carbon as the hexyl group (C2), will have their acidity influenced by the inductive effects of the neighboring substituents. DFT calculations can provide quantitative predictions of pKa values and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are key indicators of reactivity.

Advanced Spectroscopic Analysis for Structural and Mechanistic Insights

Spectroscopic techniques provide experimental evidence to validate and refine the theoretical models derived from computational studies. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for the structural elucidation of this compound.

Infrared Spectroscopy for Characteristic Vibrational Modes

Infrared spectroscopy is used to identify the functional groups and to probe the bonding environment within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent parts.

A key vibrational mode in the reactions of gem-dihalocyclopropanes is the asymmetric stretching of the allene group that is formed upon ring opening. This typically appears as a strong, sharp band in the range of 1900-2000 cm⁻¹. The absence of this band in the spectrum of the starting material and its appearance during the reaction would be a clear indicator of the transformation.

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H stretching (alkyl) | 2850-2960 | Strong | From the hexyl group and cyclopropane ring. |

| C-H bending (alkyl) | 1375-1465 | Medium | From the hexyl group and cyclopropane ring. |

| Cyclopropane ring vibrations | ~1020 | Medium-Weak | Characteristic "ring breathing" mode. |

| C-Br stretching | 500-650 | Strong | Dependent on the specific conformation. |

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Connectivity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR would provide crucial information.

In the ¹H NMR spectrum, the protons on the cyclopropane ring would appear in the upfield region, typically between 0.5 and 2.0 ppm. The diastereotopic protons on the unsubstituted carbon of the cyclopropane ring (C3) would likely appear as a complex multiplet due to geminal and vicinal coupling to the proton at C2. The proton at C2, adjacent to the hexyl group, would also show a distinct multiplet due to coupling with the C3 protons and the methylene (B1212753) protons of the hexyl group. The signals for the hexyl chain would appear in their characteristic regions.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Cyclopropane H (at C2) | 1.5 - 2.0 | Multiplet | Coupled to C3 protons and hexyl CH₂. |

| Cyclopropane H (at C3) | 0.8 - 1.5 | Multiplet | Diastereotopic protons, complex coupling. |

| Hexyl CH₂ (adjacent to ring) | 1.2 - 1.6 | Multiplet | |

| Hexyl (CH₂)₄ | 1.2 - 1.4 | Multiplet | Overlapping signals. |

| Hexyl CH₃ | 0.8 - 1.0 | Triplet | |

| ¹³C NMR | |||

| C1 (CBr₂) | 25 - 35 | Singlet | Highly deshielded by bromine atoms. |

| C2 (CH-hexyl) | 30 - 40 | Singlet | |

| C3 (CH₂) | 20 - 30 | Singlet | |

| Hexyl Carbons | 14 - 32 | Multiple Singlets |

Mass Spectrometry for Fragmentation Patterns and Mechanistic Inference

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, while a publicly available, experimentally derived mass spectrum is not readily found in the literature, a detailed fragmentation pattern can be inferred based on established principles of mass spectrometry and the known behavior of similar chemical structures, such as gem-dibromocyclopropanes, and alkyl-substituted cycloalkanes.

The initial step in electron ionization (EI) mass spectrometry is the bombardment of the molecule with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). Due to the presence of two bromine atoms, the molecular ion of this compound will exhibit a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 natural abundance. docbrown.infolibretexts.org Consequently, the mass spectrum will show three peaks for the molecular ion: M⁺•, (M+2)⁺•, and (M+4)⁺•, with an expected relative intensity ratio of approximately 1:2:1. nih.gov Given the molecular formula C₉H₁₆Br₂, the monoisotopic mass is 281.961877 g/mol , corresponding to the ion containing two ⁷⁹Br isotopes. docbrown.info The (M+2)⁺• ion will contain one ⁷⁹Br and one ⁸¹Br, and the (M+4)⁺• ion will contain two ⁸¹Br isotopes.

Following ionization, the energetically unstable molecular ion undergoes a series of fragmentation reactions, generating a unique pattern of fragment ions. The most probable fragmentation pathways for this compound are detailed below:

Loss of a Bromine Radical: A common fragmentation pathway for organobromides is the cleavage of the carbon-bromine bond, which is often the weakest bond in the molecule. docbrown.info This would result in the loss of a bromine radical (•Br) to form a [M-Br]⁺ ion. This fragment will still contain one bromine atom and is therefore expected to show a doublet (at m/z 203 and 205) with a ~1:1 intensity ratio.

Loss of Hydrogen Bromide (HBr): The elimination of a neutral molecule of hydrogen bromide is another plausible fragmentation route. This can occur through rearrangement processes within the molecular ion. The resulting [M-HBr]⁺ ion would be a radical cation.

Cleavage of the Alkyl Chain: The hexyl side chain can undergo fragmentation at various points. The loss of the entire hexyl group as a radical (•C₆H₁₃) via cleavage of the bond between the cyclopropane ring and the hexyl chain is a likely event. This would lead to the formation of a [C₃H₃Br₂]⁺ ion. Another significant fragmentation of the hexyl chain is the loss of a pentyl radical (•C₅H₁₁) through cleavage at the beta-position to the ring, which would yield a more stable secondary carbocation. This process, known as α-cleavage relative to the cyclopropane ring, is a common fragmentation pathway for alkyl-substituted rings. openstax.org

Ring Opening and Subsequent Fragmentation: The strained cyclopropane ring can open after ionization, leading to an acyclic isomeric ion. docbrown.info This open-chain radical cation can then undergo further fragmentation. For instance, the loss of ethene (C₂H₄) from the opened ring is a characteristic fragmentation pathway for cyclopropane derivatives. docbrown.info

The relative abundance of the various fragment ions depends on their stability. For example, fragmentations that lead to more stable carbocations (e.g., tertiary or secondary carbocations, or resonance-stabilized ions) are generally favored. libretexts.org

The predicted major fragment ions for this compound are summarized in the interactive data table below.

| m/z (mass/charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 282/284/286 | [C₉H₁₆Br₂]⁺• | Molecular Ion (M⁺•) |

| 203/205 | [C₉H₁₆Br]⁺ | Loss of •Br |

| 201/203 | [C₉H₁₅Br]⁺• | Loss of HBr |

| 199 | [C₃H₃Br₂]⁺ | Loss of •C₆H₁₃ |

| 129/131 | [C₇H₁₄Br]⁺ | β-cleavage of the hexyl chain (Loss of •C₂H₅) |

| 85 | [C₆H₁₃]⁺ | Hexyl cation |

| 41 | [C₃H₅]⁺ | Cyclopropyl (B3062369) cation or allyl cation after rearrangement |

Synthetic Utility and Future Research Directions

The Role of 1,1-Dibromo-2-hexylcyclopropane in Complex Molecule Synthesis

The inherent reactivity of the 1,1-dibromocyclopropane (B14071962) unit, stemming from its strained three-membered ring and the presence of two good leaving groups, makes it a powerful precursor for a range of more complex structures. While specific literature examples detailing the use of this compound are limited, its reactivity can be confidently extrapolated from the well-established chemistry of its structural analogs.

Precursors for Polyfunctional Cyclopropyl (B3062369) Alcohols

The transformation of gem-dibromocyclopropanes into cyclopropyl alcohols represents a key synthetic maneuver. One powerful method involves the reaction of 1,1-dibromocyclopropanes with organolithium reagents to form a cyclopropylidene lithium carbenoid. This intermediate can then react with a suitable boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to yield a 1,1-diborylcyclopropane. scispace.com Subsequent stereoselective oxidation of one of the C-B bonds can then furnish the desired polyfunctional cyclopropyl alcohol. scispace.com This sequence allows for the controlled introduction of a hydroxyl group, and when chiral boryl groups are employed, can provide access to enantioenriched products.

| Precursor | Reagents | Intermediate | Product | Ref |

| 1,1-Dibromocyclopropane derivative | 1. n-BuLi2. B₂pin₂ | 1,1-Diborylcyclopropane | Polyfunctional cyclopropyl alcohol | scispace.com |

Building Blocks for Allene-Containing Structures and Spiro Compounds

The conversion of 1,1-dibromocyclopropanes to allenes is a classic and highly effective transformation. scispace.comunit.no This reaction is typically initiated by treatment with an alkyllithium reagent, such as methyllithium (B1224462) or butyllithium. The proposed mechanism involves a lithium-halogen exchange to form a 1-bromo-1-lithiocyclopropane intermediate, which then undergoes an α-elimination to generate a cyclopropylidene carbene. stackexchange.com This highly reactive carbene readily rearranges to the corresponding allene (B1206475). unit.nostackexchange.com For this compound, this reaction would be expected to yield nona-1,2-diene.

The synthesis of spiro compounds, which feature two rings sharing a single atom, is another area where gem-dibromocyclopropanes find utility. researchgate.netbohrium.com While direct routes from this compound to spirocycles are not extensively documented, the cyclopropane (B1198618) ring itself can act as a precursor to larger rings through ring-expansion reactions, which can then be elaborated into spirocyclic systems.

| Starting Material | Reagent | Key Intermediate | Product Type | Ref |

| 1,1-Dibromo-2-alkylcyclopropane | Alkyllithium (e.g., MeLi) | Cyclopropylidene carbene | Allene | scispace.comunit.no |

Application in Total Synthesis of Natural Products and Bioactive Compounds

The cyclopropane motif is a recurring structural element in a wide variety of natural products and bioactive compounds, prized for its unique conformational constraints and metabolic stability. researchgate.net Although specific examples of the incorporation of this compound into a total synthesis are not prominent in the literature, the general strategy of using gem-dibromocyclopropanes as key building blocks is well-established. For instance, the ring-opening of gem-dibromocyclopropanes has been employed in the synthesis of precursors to pseudoguaianolides, guaianolides, and xanthanolides. researchgate.net Furthermore, the photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid utilizes 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) as a starting material, highlighting the role of functionalized gem-dibromocyclopropanes in accessing complex and strained ring systems. orgsyn.org

Development of Stereoselective Transformations

Achieving stereocontrol in reactions involving cyclopropanes is a significant challenge and an area of active research. For 1,1-dibromocyclopropanes, stereoselectivity can be addressed at two key stages: during the formation of the cyclopropane ring itself, and in subsequent transformations.

The stereoselective reduction of the carbon-bromine bonds is a particularly important transformation. While a variety of reducing agents can effect the mono- or di-reduction of gem-dibromocyclopropanes, achieving high diastereoselectivity in the formation of monobromocyclopropanes can be challenging. However, recent advances have shown that the use of specific catalysts can influence the stereochemical outcome. For example, the hydrodehalogenation of 1,1-dibromocyclopropanes using Grignard reagents promoted by titanium compounds can lead to the formation of monobromocyclopropanes as a mixture of stereoisomers. nps.edu More recently, nickel-catalyzed reductions have shown promise for stereoselective transformations. acs.org

Furthermore, stereoselective cyclopropanation reactions of olefins using chiral catalysts can provide access to enantioenriched gem-dibromocyclopropanes. unl.pt These chiral building blocks can then be carried forward in synthetic sequences, preserving the stereochemical information.

| Transformation | Reagent/Catalyst | Stereochemical Outcome | Ref |

| Hydrodehalogenation | EtMgBr, Ti(OiPr)₄ | Mixture of monobromocyclopropane stereoisomers | nps.edu |

| Asymmetric Cyclopropanation | Chiral Rh or Cu catalysts | Enantioenriched cyclopropanes | unl.pt |

| Stereoselective Reduction | NiCl₂(H₂O)₆ / PhSiH₃ | cis-cyclopropanes from redox-active esters | acs.org |

Exploration of New Reaction Pathways and Mechanistic Discoveries

The unique electronic and steric properties of 1,1-dibromocyclopropanes continue to inspire the exploration of novel reaction pathways and detailed mechanistic studies. The ring-opening of these compounds, in particular, has been a fertile ground for discovery. researchgate.netuq.edu.au

Mechanistic investigations into the base-promoted ring-opening of glycal-derived gem-dibromocyclopropanes have revealed a complex pathway involving the initial elimination of HBr to form a cyclopropene (B1174273) intermediate. uq.edu.au This is followed by cleavage to a zwitterionic or carbene species, which can then be trapped by a nucleophile. uq.edu.au Such studies are crucial for understanding and predicting the outcomes of these reactions and for designing new synthetic applications.

Radical-mediated ring-opening reactions have also emerged as a powerful tool. nih.gov For example, the addition of a radical species to a methylenecyclopropane (B1220202) derivative can induce a ring-opening to generate an alkyl radical, which can then participate in further cyclization reactions. nih.gov While these studies have not specifically focused on this compound, the fundamental principles are applicable to this and other substituted cyclopropanes.

Sustainable and Efficient Synthesis of Gem-Dibromocyclopropanes in Academic Research

In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable and efficient methods for the synthesis of gem-dibromocyclopropanes. Traditional methods often involve the use of stoichiometric and sometimes hazardous reagents.

Recent research has explored the use of flow chemistry for the dibromocyclopropanation of unsaturated alcohols. organic-chemistry.org This approach offers advantages in terms of safety, scalability, and control over reaction parameters. Another promising avenue is the use of micellar catalysis, where reactions are carried out in water using surfactants to create nanoscale reaction environments. uq.edu.au This can lead to enhanced reaction rates and selectivities while minimizing the use of organic solvents. uq.edu.au

Mechanochemical methods, where reactions are induced by mechanical force in a ball mill, also represent a solvent-free approach to the synthesis of cyclopropane derivatives. researchgate.net These emerging technologies hold the potential to make the synthesis of compounds like this compound more environmentally benign and efficient.

| Method | Key Features | Advantages |

| Flow Chemistry | Continuous processing in microreactors | Improved safety, scalability, and control |

| Micellar Catalysis | Reactions in water with surfactants | Reduced organic solvent waste, potential for rate enhancement |

| Mechanochemistry | Solvent-free reaction in a ball mill | Reduced solvent use, potential for novel reactivity |

Q & A

Basic Research Question

- NMR : H and C NMR identify cyclopropane ring protons (δ 0.5–2.0 ppm) and bromine-induced deshielding.

- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in similar cyclopropane derivatives .

- HRMS : Confirms molecular formula (C₉H₁₆Br₂). Advanced studies should employ computational methods (DFT) to predict spectroscopic signatures and compare with experimental data .

How can researchers address contradictions in reported reaction yields or selectivity for this compound?

Advanced Research Question

Discrepancies often arise from differences in:

- Purification methods : Column chromatography vs. distillation may isolate different stereoisomers.

- Catalyst loading : Trace impurities (e.g., Fe³⁺) can alter reaction pathways.

Methodological solutions include: - Design of Experiments (DoE) : Systematic variation of temperature, solvent, and catalyst ratios.

- Isotopic labeling : C-labeled substrates to track reaction intermediates .

What are the key challenges in designing asymmetric synthesis protocols for this compound?

Advanced Research Question

Asymmetric synthesis requires chiral catalysts (e.g., Rh₂(OAc)₄) to control cyclopropane ring formation. The hexyl group complicates enantioselectivity due to steric effects. Strategies include:

- Chiral auxiliaries : Temporarily attached groups to direct bromination.

- Kinetic resolution : Enzymatic or chemical separation of enantiomers post-synthesis .

How does this compound compare to other brominated cyclopropanes in terms of stability and solubility?

Basic Research Question

The hexyl chain enhances solubility in organic solvents (e.g., hexane, toluene) compared to shorter-chain analogs (e.g., 1,1-Dibromo-2-methylcyclopropane). Stability studies (TGA/DSC) show decomposition >200°C, similar to other bromocyclopropanes. Comparative data for analogs like 1,2-Dibromo-3-chloropropane suggest halogen electronegativity impacts thermal stability .

What computational tools are recommended for modeling the reaction pathways of this compound?

Advanced Research Question

- Gaussian or ORCA : For DFT calculations of transition states and activation energies.

- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Retrosynthesis software : Tools like AiZynthFinder predict feasible synthetic routes using databases like Reaxys .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.

- PPE : Nitrile gloves and goggles to prevent skin/eye contact.

- Waste disposal : Neutralize brominated waste with NaHCO₃ before disposal. Toxicity profiles for similar compounds (e.g., 1,2-Dibromo-3-chloropropane) indicate potential carcinogenicity, warranting strict exposure limits .

How can researchers evaluate the environmental persistence of this compound?

Advanced Research Question

- Biodegradation assays : Use soil or microbial cultures to measure half-life under aerobic/anaerobic conditions.

- Photolysis studies : UV exposure in aqueous solutions to track degradation products via LC-MS.

- QSAR models : Predict ecotoxicity using software like EPI Suite, validated against EPA datasets .

What strategies mitigate steric hindrance during functionalization of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.